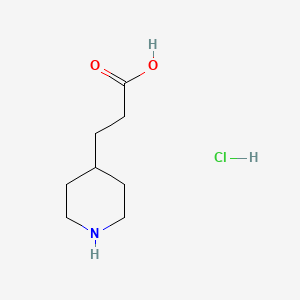![molecular formula C7H5N3O2 B1321360 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 952182-02-4](/img/structure/B1321360.png)
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
説明
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential biomedical applications. The compound exhibits two possible tautomeric forms, the 1H- and 2H-isomers, and can be substituted at various positions to yield a wide range of derivatives with different properties and activities .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. For instance, the 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine, showcasing the functionalization reactions of the carboxylic acid and acid chloride derivatives . Another method involved a three-component regioselective reaction under ultrasound irradiation to produce fused polycyclic 1H-pyrazolo[3,4-b]pyridines in excellent yields . Additionally, a convenient synthetic route was described for the synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives with antiviral activity, starting from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Molecular Structure Analysis
The molecular structures of synthesized 1H-pyrazolo[3,4-b]pyridine derivatives were determined using various spectroscopic techniques. For example, the structures of compounds obtained from the reaction of 1H-pyrazole-3-carboxylic acid with different binucleophiles were confirmed by 13C NMR, 1H NMR, IR spectroscopy, and elemental analyses . The structural development of these derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists was also studied, indicating the importance of steric bulkiness and the position of substituents for agonistic activity .
Chemical Reactions Analysis
The reactivity of 1H-pyrazolo[3,4-b]pyridine derivatives has been explored in various chemical reactions. For instance, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids involved the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid, leading to compounds with antibacterial properties . The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and subsequent attempts to remove the protecting groups were also investigated, revealing insights into the reactivity and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives are closely related to their molecular structure and the nature of their substituents. The synthesis of 1H-pyrazolo[3,4-b]pyridine from 2-chloronicotinic acid was reported to have advantages such as easy operation, low cost, and environmental friendliness, which are important considerations for large-scale preparation . The antiviral activity of certain derivatives against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus was investigated, with some compounds showing significant inhibitory effects without toxicity to Vero cells .
科学的研究の応用
Synthesis and Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines are heterocyclic compounds with significant biomedical applications. The diversity in the substituents at positions N1, C3, C4, C5, and C6 allows for various synthetic methods, impacting their biomedical usage. More than 300,000 such compounds have been described, with a significant presence in patents and scientific references (Donaire-Arias et al., 2022).
Structural and Vibrational Spectra Studies
The structural and vibrational spectra of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives have been extensively studied. Theoretical and experimental investigations provide insights into their structure, aiding in understanding their chemical behavior and potential applications in various fields (Bahgat, Jasem, & El‐Emary, 2009).
Novel Synthesis Methods
Efficient synthesis methods have been developed for novel 1H-Pyrazolo[3,4-b]pyridine derivatives. Such methods are crucial for the preparation of new heterocyclic compounds, contributing to the advancement of chemical research and potential pharmaceutical applications (Ghaedi et al., 2015).
Agonistic Activity Studies
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been shown to possess agonistic activity for human peroxisome proliferator-activated receptor alpha (hPPARα). This finding is significant for understanding the molecular mechanisms of these compounds and their potential therapeutic uses (Miyachi et al., 2019).
Antiviral Activity
Certain 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives have demonstrated antiviral activity against various viruses. This underscores their potential in the development of new antiviral agents and contributes to the growing field of antiviral research (Bernardino et al., 2007).
Potential Anticancer Agents
Organometallic complexes containing 1H-Pyrazolo[3,4-b]pyridines have been synthesized and identified as potential anticancer agents. These compounds are of particular interest due to their potential role in inhibiting cyclin-dependent kinases, which are crucial incancer cell proliferation (Stepanenko et al., 2011).
Antibacterial Screening
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antibacterial activities. Some of these compounds exhibited notable antibacterial properties, highlighting their potential as antibacterial agents (Maqbool et al., 2014).
Synthesis in Aqueous Media
Efficient synthesis of pyrazolo[3,4-b]pyridines in aqueous media has been achieved, illustrating the versatility of synthesis methods and their adaptability to environmentally benign conditions. This approach also contributes to the sustainability aspect of chemical synthesis (Shi et al., 2007).
One-Pot Synthesis of Derivatives
A novel one-pot method has been developed for synthesizing fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This method exemplifies the efficiency of modern synthetic techniques and their role in creating complex molecules with potential biological activities (Shaabani et al., 2009).
Improved Synthesis Techniques
Improved synthesis techniques for pyrazolo[1,5-a]pyridine-5-carboxylic acid, a related compound, have been developed, highlighting the continuous evolution of synthetic methods in chemistry. These improvements often lead to more efficient, cost-effective, and environmentally friendly processes (Ku, 2015).
将来の方向性
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines that have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, it’s likely that research into the synthesis and applications of these compounds will continue in the future.
特性
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBQOFOFJGWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613277 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
CAS RN |
952182-02-4 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)





![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)